1-(3-Nitrophenyl)-1H-pyrazol-4-amine
CAS No.: 62537-81-9
Cat. No.: VC17274577
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62537-81-9 |
|---|---|
| Molecular Formula | C9H8N4O2 |
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 1-(3-nitrophenyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-2-1-3-9(4-8)13(14)15/h1-6H,10H2 |
| Standard InChI Key | RZJAFNBBFSFTGG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)N |
Introduction
Chemical Identity and Structural Characteristics
1-(3-Nitrophenyl)-1H-pyrazol-4-amine (IUPAC name: 4-amino-1-(3-nitrophenyl)-1H-pyrazole) belongs to the pyrazole family, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. Its molecular formula is C₉H₈N₄O₂, yielding a molecular weight of 204.19 g/mol. The nitro group at the 3-position of the phenyl ring and the amine group at the 4-position of the pyrazole core contribute to its electronic and steric properties, making it amenable to further functionalization .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₈N₄O₂ |
| Molecular Weight | 204.19 g/mol |
| Density | ~1.35 g/cm³ (estimated) |
| Boiling Point | ~330–340°C (extrapolated) |
| Solubility | Low in water; soluble in DMF, DMSO |
| LogP (Partition Coefficient) | ~1.9 (predicted) |
The nitro group introduces strong electron-withdrawing effects, while the amine group provides a nucleophilic site for reactions such as acylation or alkylation. The planar structure of the pyrazole ring facilitates π-π stacking interactions, which are critical in materials science applications .
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of pyrazole derivatives often involves cyclocondensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-(3-Nitrophenyl)-1H-pyrazol-4-amine, a plausible route begins with 3-nitrophenylhydrazine and 3-aminocrotononitrile under microwave irradiation or thermal conditions. This method, adapted from Yang and Liu (2007), achieves cyclization to form the pyrazole core while introducing the amine group .
Representative Reaction Pathway:
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3-Nitrophenylhydrazine reacts with 3-aminocrotononitrile in ethanol under reflux.
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Cyclization occurs via elimination of water, forming the pyrazole ring.
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Purification via recrystallization from ethanol yields the target compound.
This method is noted for its moderate yields (65–75%) and scalability, though optimization of solvent systems (e.g., DMF or acetonitrile) can enhance efficiency .
Post-Functionalization Strategies
An alternative route involves post-synthetic modification of preformed pyrazole intermediates. For example, 1-(3-Nitrophenyl)-1H-pyrazole can undergo nitration followed by selective reduction of the 4-nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) .
Key Steps:
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Nitration of 1-(3-Nitrophenyl)-1H-pyrazole at the 4-position using fuming HNO₃.
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Catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine.
This approach requires precise control over reaction conditions to avoid over-reduction or ring degradation .
Physicochemical and Spectroscopic Properties
Thermal Stability
The compound exhibits moderate thermal stability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at ~175°C, corresponding to melting. The nitro group contributes to its relatively high density (~1.35 g/cm³) .
Chemical Reactivity and Functionalization
Nitro Group Reduction
The nitro group at the 3-position can be selectively reduced to an amine using hydrogen gas and Pd/C, yielding 1-(3-aminophenyl)-1H-pyrazol-4-amine. This product serves as a precursor for polyamides or coordination polymers .
Amine Group Derivatization
The 4-amino group undergoes typical amine reactions:
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Acylation: Reaction with acetyl chloride forms N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)acetamide.
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Schiff Base Formation: Condensation with aldehydes produces imine derivatives, useful in ligand design .
Applications in Scientific Research
Pharmaceutical Intermediates
Pyrazole amines are pivotal in synthesizing kinase inhibitors and anti-inflammatory agents. For instance, derivatives of 1-(3-Nitrophenyl)-1H-pyrazol-4-amine have shown preliminary activity against COX-2 enzymes in vitro .
Materials Science
The compound’s planar structure and functional groups make it suitable for:
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